![molecular formula C8H15Cl2N3 B2377959 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride CAS No. 2241129-81-5](/img/structure/B2377959.png)
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
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Overview
Description
“2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It is typically stored at a temperature of 4°C and comes in the form of a powder .
Synthesis Analysis
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular formula of this compound is C8H15Cl2N3. The InChI code is 1S/C9H14N2.ClH/c1-7-4-5-11-8 (6-7)9 (2,3)10;/h4-6H,10H2,1-3H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride” is 224.13. It is a white solid with a melting point of 186–187°C .Scientific Research Applications
Molecular Structure and Quantum Mechanical Calculations
- DFT and Molecular Docking Studies : A study by Aayisha et al. (2019) explored the molecular structure of a closely related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research highlights the compound's potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties (Aayisha et al., 2019).
Crystal and Molecular Structures
- Crystal Structure Analysis : Odell et al. (2007) conducted a study on the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, revealing insights into conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Synthesis and Fragmentation Studies
- Synthesis and Electrospray Ionization : Erkin et al. (2015) studied the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, examining their main fragmentation pathway under positive electrospray ionization (Erkin et al., 2015).
Non-Covalent Interactions and Quantum Chemical Calculations
- Investigation of Non-Covalent Interactions : A study by Zhang et al. (2018) focused on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing methods like RDG function and Hirshfeld surfaces to analyze intramolecular non-covalent interactions (Zhang et al., 2018).
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Research by Etemadi et al. (2016) examined a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, assessing their potential as antibacterial agents (Etemadi et al., 2016).
Antituberculous Effect
- Antituberculous Activity : A study by Erkin and Krutikov (2007) explored the antituberculous effect of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, emphasizing the importance of the deacetylation process in these compounds (Erkin & Krutikov, 2007).
Safety and Hazards
The compound has been classified under GHS07 and carries a warning signal . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECBJUQEXSDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride |
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